3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid
Overview
Description
3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole, a class of five-membered heterocycles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis
Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis
The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Scientific Research Applications
Synthetic Utility and Biological Applications
Pyrazole carboxylic acid derivatives are significant scaffolds in heterocyclic chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. These compounds serve as building blocks for the synthesis of various biologically active compounds, highlighting their importance in medicinal chemistry and drug design (Cetin, 2020).
Catalysis and Synthetic Pathways
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which have broad synthetic applications and bioavailability, emphasizes the use of hybrid catalysts. These catalysts facilitate the development of lead molecules through one-pot multicomponent reactions, demonstrating the role of pyrazole derivatives in the advancement of medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Anticancer and Therapeutic Applications
Pyrazoline derivatives, closely related to pyrazole carboxylic acids, exhibit significant pharmacological effects including antimicrobial, anti-inflammatory, analgesic, antidepressant, and notably, anticancer activities. The extensive research into these derivatives underlines the therapeutic potential of pyrazole-based compounds in developing new anticancer agents (Shaaban, Mayhoub, & Farag, 2012).
Future Directions
Given the wide range of applications and the pharmacological potential of the pyrazole moiety, it is expected that the combined information will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact in the design of synthetic methods, where they take part .
Properties
IUPAC Name |
4-nitro-5-propan-2-yl-1H-pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3(2)4-6(10(13)14)5(7(11)12)9-8-4/h3H,1-2H3,(H,8,9)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASVWBYINCPZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478618 | |
Record name | 4-Nitro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141721-97-3 | |
Record name | 4-Nitro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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